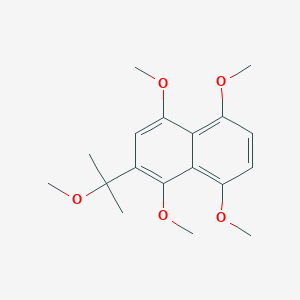
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of multiple methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is often used as an intermediate in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin with dimethyl sulfate in the presence of a phase transfer catalyst. This reaction typically yields 1,4,5,8-tetramethoxynaphthalene in high yields. The formylation of this compound can then afford 2-formyl-1,4,5,8-tetramethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase transfer catalysis and methylation reactions are common in large-scale organic synthesis, suggesting that similar methods could be employed for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methoxy groups or the naphthalene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized naphthalene derivatives.
Scientific Research Applications
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can disrupt membrane structures and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is related to naphthalene and is used in energy harvesting and storage.
2-Formyl-1,4,5,8-tetramethoxynaphthalene: An intermediate in the synthesis of shikonin and alkannin, known for its biological activities.
Uniqueness
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is unique due to its multiple methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its derivatives have shown significant potential in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
105827-67-6 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,4,5,8-tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O5/c1-18(2,23-7)11-10-14(21-5)15-12(19-3)8-9-13(20-4)16(15)17(11)22-6/h8-10H,1-7H3 |
InChI Key |
RLJLIBNLJPTWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


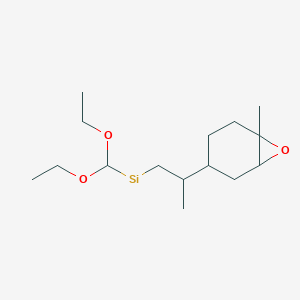

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
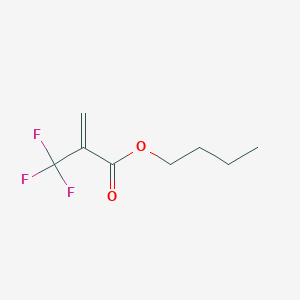

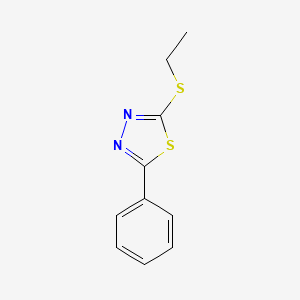
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
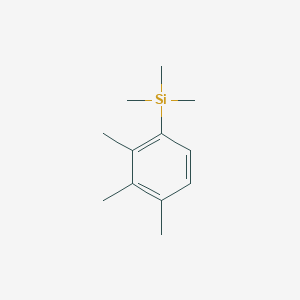
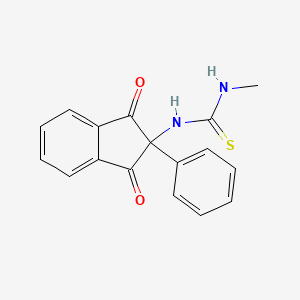


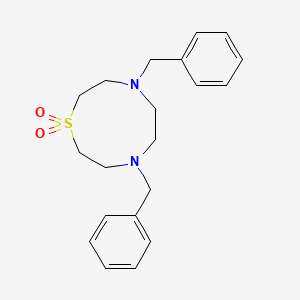
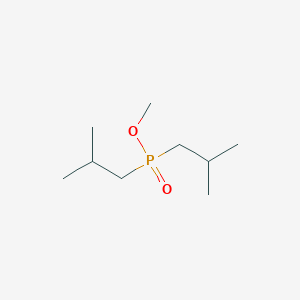
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
